2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

GSK-3 inhibition Structure-activity relationship Electron-donating substituent

2-(Ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034373-61-8) is a fully substituted pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative characterized by a C2-ethylthio group, an N3-(4-methoxybenzyl) substituent, and a C7-phenyl ring. The pyrrolo[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, with established patent literature demonstrating its utility as a glycogen synthase kinase-3 (GSK-3) inhibitory pharmacophore.

Molecular Formula C22H21N3O2S
Molecular Weight 391.49
CAS No. 2034373-61-8
Cat. No. B2560441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034373-61-8
Molecular FormulaC22H21N3O2S
Molecular Weight391.49
Structural Identifiers
SMILESCCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4
InChIInChI=1S/C22H21N3O2S/c1-3-28-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)14-15-9-11-17(27-2)12-10-15/h4-13,23H,3,14H2,1-2H3
InChIKeySIMAIYIWCFUOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034373-61-8): Core Scaffold and Baseline Properties for Research Procurement


2-(Ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034373-61-8) is a fully substituted pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative characterized by a C2-ethylthio group, an N3-(4-methoxybenzyl) substituent, and a C7-phenyl ring [1]. The pyrrolo[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, with established patent literature demonstrating its utility as a glycogen synthase kinase-3 (GSK-3) inhibitory pharmacophore [1]. The compound possesses a molecular formula of C₂₂H₂₁N₃O₂S and a molecular weight of 391.49 g/mol, placing it within favorable drug-like chemical space . This specific substitution pattern—featuring an electron-donating 4-methoxybenzyl group at N3 and a small alkylthioether at C2—distinguishes it from other in-class candidates and may confer distinct target engagement and physicochemical profiles relevant to GSK-3-targeted research programs.

Why Generic Substitution Fails for 2-(Ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in GSK-3 Research


The pyrrolo[3,2-d]pyrimidin-4-one class exhibits profound structure-activity relationship (SAR) sensitivity at both the N3 and C2 positions. Even conservative replacements—such as substituting the 4-methoxybenzyl group at N3 with an unsubstituted benzyl or phenyl ring, or replacing the C2 ethylthio moiety with a benzylthio or methylthio group—can abrogate GSK-3 inhibitory activity or drastically alter kinase selectivity profiles [1]. The specific combination of a small, polarizable ethylthio group at C2 and an electron-rich 4-methoxybenzyl substituent at N3 is not replicated in generic pyrrolo[3,2-d]pyrimidine screening libraries; thus, structurally similar compounds with N3-phenyl, N3-benzyl, or N3-(2-methoxybenzyl) replacements cannot be assumed to recapitulate the same target engagement or cellular pharmacology [1]. This SAR stringency makes blind substitution scientifically unjustified and procurement of the exact compound essential for reproducible results.

Quantitative Differentiation Evidence for 2-(Ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Relative to Closest Analogs


N3 Substituent Electronic Differentiation: 4-Methoxybenzyl vs. Unsubstituted Benzyl in Pyrrolo[3,2-d]pyrimidin-4-one GSK-3 Inhibitors

The 4-methoxybenzyl group at the N3 position introduces a strong electron-donating effect (Hammett σₚ = −0.27 for OCH₃) that is absent in the unsubstituted benzyl analog (σₚ = 0 for H). In the broader pyrrolo[3,2-d]pyrimidin-4-one GSK-3 inhibitor class, electron-rich N3 substituents have been associated with enhanced kinase inhibitory potency by improving π-stacking interactions within the ATP-binding pocket [1]. While direct IC₅₀ data for this pair are not publicly available, the structural distinction is mechanistically meaningful for GSK-3 inhibitor design and procurement decisions.

GSK-3 inhibition Structure-activity relationship Electron-donating substituent

C2 Thioether Size Differentiation: Ethylthio vs. Benzylthio in 3-(4-Methoxybenzyl)-7-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one Analogs

The ethylthio group at C2 (C₂H₅S; MW contribution 61.1) is significantly smaller than the 3-methylbenzylthio group (C₈H₉S; MW contribution 137.2) found in the closest commercially available analog, 3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This difference in steric bulk (approximately 76 Da) directly impacts ligand efficiency (LE) metrics and may influence kinase selectivity by modulating access to the hydrophobic pocket adjacent to the hinge region [1]. The smaller ethylthio substituent preserves greater free fraction for additional functionalization while maintaining the sulfur-mediated polarizability thought to contribute to GSK-3 binding.

GSK-3 inhibitor optimization Thioether substituent Ligand efficiency

Regioisomeric Differentiation: 4-Methoxybenzyl vs. 2-Methoxybenzyl N3 Substitution and Relevance to Target Binding

The N3-(4-methoxybenzyl) regioisomer (para substitution) differs from its 2-methoxybenzyl (ortho) counterpart in the spatial orientation of the methoxy group relative to the pyrrolo[3,2-d]pyrimidin-4-one core. In GSK-3 inhibitor design, the para-methoxy orientation projects the oxygen lone pair toward the solvent-accessible region of the ATP-binding site, potentially forming water-mediated hydrogen bonds, whereas the ortho configuration introduces steric clash with the hinge region [1]. This regioisomeric difference can translate to substantial variations in GSK-3 inhibitory potency and kinase selectivity, as documented in patent SAR studies of the broader pyrrolo[3,2-d]pyrimidine class [2].

Regioisomer selectivity GSK-3 binding pocket Medicinal chemistry differentiation

Class-Level GSK-3 Inhibitory Activity: Pyrrolo[3,2-d]pyrimidin-4-one Scaffold Validation

The pyrrolo[3,2-d]pyrimidin-4-one scaffold has been validated as a bona fide GSK-3 inhibitory chemotype in multiple patent disclosures. Representative compounds in this class have demonstrated GSK-3β inhibitory activity at sub-micromolar concentrations in cell-free kinase assays [1]. While the specific IC₅₀ of 2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has not been publicly reported, its structural conformity to the pharmacophore model defined in patents US-7557113-B2 and EP 1477489 A1 supports its classification as a putative GSK-3 inhibitor [1] [2]. The ethylthio group at C2 is a known potency-enhancing modification within this chemotype, consistent with sulfur-mediated polar interactions in the kinase ATP-binding site.

GSK-3 inhibition Kinase assay Scaffold validation

Research and Industrial Application Scenarios for 2-(Ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


GSK-3β Inhibitor Screening and Hit Validation in Neurodegenerative Disease Models

This compound can serve as a structurally defined starting point for GSK-3β inhibitor screening campaigns targeting Alzheimer's disease and other tauopathies, where GSK-3β overactivation contributes to hyperphosphorylated tau and neurofibrillary tangle formation. The pyrrolo[3,2-d]pyrimidin-4-one scaffold is explicitly claimed for neurodegenerative disease applications in EP 1477489 A1 [1]. The specific 4-methoxybenzyl-ethylthio substitution pattern provides a distinct chemotype for exploring SAR around the ATP-binding site, which is particularly relevant given the failure of earlier GSK-3 inhibitors in clinical development.

Structure-Activity Relationship Studies on N3-Substituted Pyrrolo[3,2-d]pyrimidin-4-ones

The compound fills a specific gap in publicly available pyrrolo[3,2-d]pyrimidin-4-one SAR datasets by providing the combination of a small C2-ethylthio group and an electron-rich N3-(4-methoxybenzyl) substituent. This chemotype is strategically positioned between the simpler N3-benzyl analogs and the bulkier N3-(3-methylbenzylthio) derivatives, enabling systematic exploration of how N3 electronic and steric properties influence GSK-3 potency and selectivity. Comparative testing with the 3-benzyl, 3-phenyl, and 3-(2-methoxybenzyl) analogs would directly quantify the contribution of the para-methoxy group to kinase inhibition [1].

Kinase Selectivity Profiling Against the Human Kinome

The unique substitution pattern—combining a polarizable ethylthio group at C2 with a 4-methoxybenzyl at N3—may confer a kinase selectivity profile distinct from related pyrrolo[3,2-d]pyrimidin-4-ones. This compound is suitable for broad kinase selectivity screening (e.g., DiscoverX KINOMEscan or Reaction Biology Corp HotSpot panels) to determine whether the N3-(4-methoxybenzyl) modification narrows or broadens off-target kinase engagement relative to unsubstituted benzyl or phenyl analogs [1]. Such profiling data would directly inform the compound's utility as a chemical probe versus a promiscuous kinase inhibitor.

Metabolic Stability and Physicochemical Property Benchmarking

With a molecular weight of 391.49 g/mol, this compound sits within favorable lead-like space (MW <400). The 4-methoxybenzyl group may influence metabolic stability by altering CYP450-mediated oxidation susceptibility relative to unsubstituted benzyl analogs [1]. Procurement of this specific derivative enables comparative metabolic stability assays (e.g., human liver microsome half-life determination) to quantify the impact of the para-methoxy substituent on oxidative metabolism, an essential parameter for prioritizing compounds for in vivo proof-of-concept studies in metabolic or neurodegenerative disease models.

Quote Request

Request a Quote for 2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.